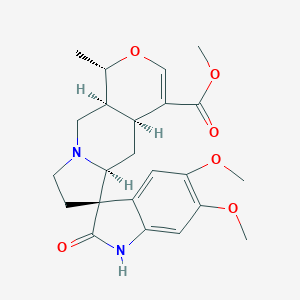

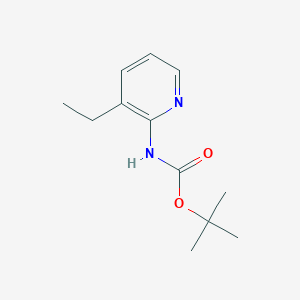

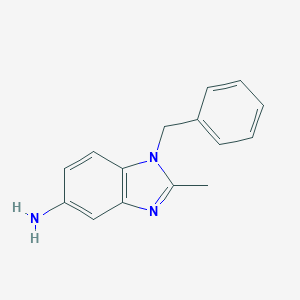

![molecular formula C10H19NO4 B170839 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid CAS No. 172833-22-6](/img/structure/B170839.png)

4-[(tert-Butoxycarbonyl)amino]pentanoic Acid

Overview

Description

4-[(tert-Butoxycarbonyl)amino]pentanoic Acid, also known by its IUPAC name this compound, is a compound with the molecular weight of 217.27 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

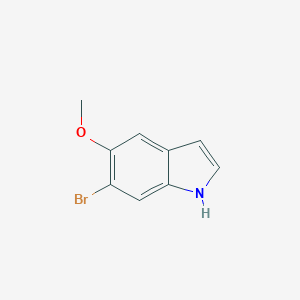

The molecular structure of this compound contains a total of 33 bonds. These include 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.Physical And Chemical Properties Analysis

This compound is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .Scientific Research Applications

Precursor for Synthetic Derivatives 4-[(tert-Butoxycarbonyl)amino]pentanoic acid has been utilized in the synthesis of various compounds. For instance, it was used in the hydrogenation process to produce (2S,4R)-4-[(tert-butoxycarbonyl)amino]-2-methylpentan-5-olide, a precursor for trans-4-methylproline (Nevalainen & Koskinen, 2001).

Formation of Amino Acid Derivatives Derivatives of 2-amino-4-pentenoic acid, with tert-butoxycarbonyl (Boc) protection, have been used to generate compounds with five-membered rings, such as 4-hydroxyproline derivatives. This process involves epoxidation followed by the removal of Boc protection, leading to intramolecular cyclization (Krishnamurthy et al., 2014).

Use in HIV-Protease Assay A derivative of this compound was used to create oligopeptides for a selective HIV-protease assay. This assay allows the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).

Synthesis of Collagen Cross-Links An efficient synthesis method was developed for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links like pyridinoline and deoxypyridinoline (Adamczyk et al., 1999).

Catalyst in N-tert-Butoxycarbonylation of Amines The compound played a role in the catalytic process of N-tert-butoxycarbonylation of amines, an important step in the synthesis of various amino acid derivatives and peptides (Heydari et al., 2007).

Formation of Arginine Modifications A study on the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine under physiological conditions led to the formation of several products, providing insights into the mechanisms of arginine modifications (Klöpfer et al., 2011).

Synthesis of Enantiomerically Pure Compounds The compound has been used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds, contributing significantly to stereochemical control in organic synthesis (Zimmermann & Seebach, 1987).

Synthesis of Analogs for Protease Inhibition Analogues of pepstatin, a carboxyl protease inhibitor, were synthesized using N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid, demonstrating the compound's utility in medicinal chemistry (Rich et al., 1980).

Mechanism of Action

Target of Action

N-Boc-4-aminopentanoic Acid is primarily used in the preparation of L-N6-(1-iminoethyl)lysine derivatives, which are useful as nitric oxide synthase inhibitors . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a key molecule involved in several physiological and pathological processes.

Mode of Action

The compound acts as a protective group for amines, particularly in peptide synthesis . The tert-butoxycarbonyl (Boc) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine group during synthesis, preventing unwanted reactions at this site .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The N-Boc derivatives can be easily converted into free amines, making this protocol more applicable in multistep reactions .

Result of Action

The primary result of the action of N-Boc-4-aminopentanoic Acid is the successful protection of amines during peptide synthesis . This allows for the creation of complex polyfunctional molecules without unwanted side reactions . The compound’s use in the synthesis of nitric oxide synthase inhibitors also suggests it may indirectly influence the levels of nitric oxide in biological systems .

Action Environment

The action of N-Boc-4-aminopentanoic Acid can be influenced by various environmental factors. For instance, the efficiency of the compound’s protective action has been shown to increase under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of other compounds in the reaction environment, the pH, temperature, and other conditions of the reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405721 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172833-22-6 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.